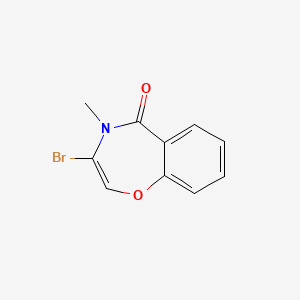
1,4-Benzoxazepin-5(4H)-one, 3-bromo-4-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Benzoxazepin-5(4H)-one, 3-bromo-4-methyl- is a chemical compound belonging to the benzoxazepine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of bromine and methyl groups in the structure may influence its reactivity and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Benzoxazepin-5(4H)-one, 3-bromo-4-methyl- typically involves the cyclization of appropriate precursors. A common synthetic route might include:
Starting Materials: Appropriate substituted aniline and bromoacetyl chloride.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane.
Cyclization: The intermediate formed undergoes cyclization to yield the desired benzoxazepine derivative.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Benzoxazepin-5(4H)-one, 3-bromo-4-methyl- can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Cyclization: Further cyclization reactions can lead to more complex structures.
Common Reagents and Conditions
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation.
Reducing Agents: Such as lithium aluminum hydride for reduction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine might yield an amino derivative.
Applications De Recherche Scientifique
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: As a probe to study biological pathways.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials or as a catalyst.
Mécanisme D'action
The mechanism of action of 1,4-Benzoxazepin-5(4H)-one, 3-bromo-4-methyl- would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity. The presence of the bromine and methyl groups could influence its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Benzoxazepin-5(4H)-one: Without the bromine and methyl groups.
1,4-Benzodiazepines: Similar structure but with different heteroatoms.
1,4-Benzoxazines: Another related family with different ring structures.
Uniqueness
1,4-Benzoxazepin-5(4H)-one, 3-bromo-4-methyl- is unique due to the specific substitution pattern, which can influence its chemical reactivity and biological activity compared to other benzoxazepines.
Propriétés
Numéro CAS |
832677-02-8 |
|---|---|
Formule moléculaire |
C10H8BrNO2 |
Poids moléculaire |
254.08 g/mol |
Nom IUPAC |
3-bromo-4-methyl-1,4-benzoxazepin-5-one |
InChI |
InChI=1S/C10H8BrNO2/c1-12-9(11)6-14-8-5-3-2-4-7(8)10(12)13/h2-6H,1H3 |
Clé InChI |
MYRNSVGBHKRMJK-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=COC2=CC=CC=C2C1=O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Ethyl-2,2-dimethyl-2,5-dihydro-1H-benzo[b]carbazole-6,11-dione](/img/structure/B14214649.png)
![10-[(Oxan-2-yl)oxy]dec-1-en-6-yn-5-ol](/img/structure/B14214655.png)
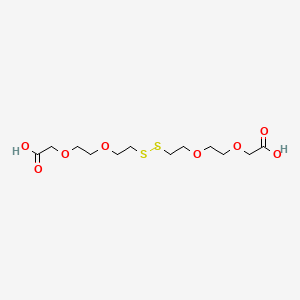
![Oxazole, 2-[4-(1,1-dimethylethyl)phenyl]-4,5-dimethyl-](/img/structure/B14214662.png)


![1,1'-(Hexane-1,6-diyl)bis{3-[(1,3-benzothiazol-2-yl)sulfanyl]pyrrolidine-2,5-dione}](/img/structure/B14214674.png)
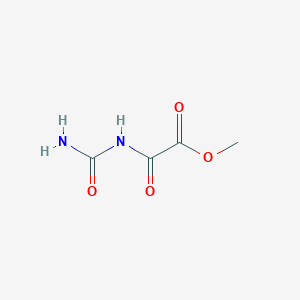
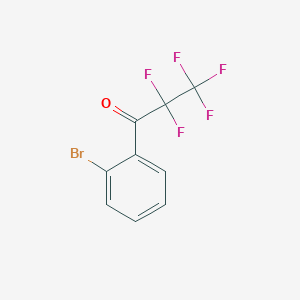

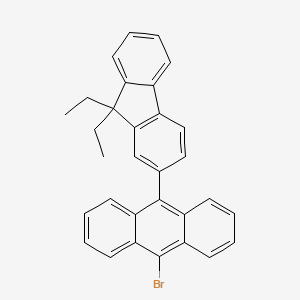
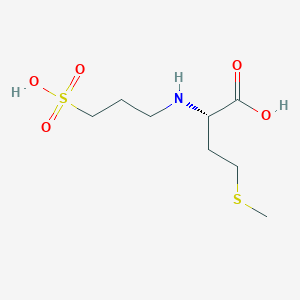
![[(2S,6S)-4-benzyl-6-methoxymorpholin-2-yl]methanol](/img/structure/B14214736.png)
![2-Thiazolidinimine, 4-(chloromethyl)-3-[(2-chlorophenyl)methyl]-](/img/structure/B14214747.png)
